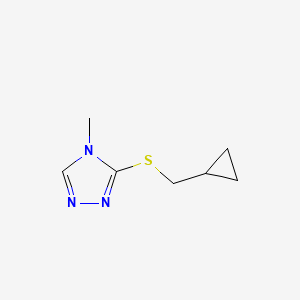

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDGAJUWHLXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylthiol with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopropylmethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as effective antimicrobial agents. The compound has shown promise in this area:

- Antibacterial Properties : Research indicates that triazole derivatives exhibit strong antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, derivatives similar to 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and gentamicin .

- Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit specific bacterial enzymes, a feature confirmed through molecular docking studies that reveal high binding affinities with target proteins .

Antifungal Activity

The triazole scaffold is well-known for its antifungal properties. Compounds similar to this compound have been evaluated for their effectiveness against fungal strains such as Candida and Aspergillus. These compounds act by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties. Studies have shown that certain modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation .

Agricultural Uses

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound can potentially serve as a lead compound for developing new agricultural fungicides that are more effective and environmentally friendly .

Photostabilizers

Recent studies have also explored the use of triazoles as photostabilizers in polymer formulations. The compound has shown effectiveness in enhancing the stability of materials when exposed to UV light, thereby prolonging their lifespan and performance in various applications .

Antibacterial Study

A recent study synthesized a series of triazole derivatives and evaluated their antibacterial activities against several strains of bacteria. The results indicated that compounds with cyclopropylmethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. This underscores the importance of structural modifications in optimizing biological activity .

Antifungal Efficacy

In another investigation focusing on antifungal activity, derivatives of this compound were tested against common fungal pathogens. The findings revealed significant antifungal activity, suggesting that this compound could be a valuable addition to existing antifungal therapies .

Mechanism of Action

The mechanism of action of 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The cyclopropylmethylthio group and the triazole ring play crucial roles in binding to these targets and disrupting their normal function.

Comparison with Similar Compounds

Key Observations:

- Cyclopropyl Groups : Compounds like 5-cyclopropyl-4-(cyclopropylmethyl)-3-[2-(5-bromothiophen-2-yl)propan-2-yl]-4H-1,2,4-triazole (IC₅₀ < 50 nM for 11β-HSD1 inhibition) highlight the role of cyclopropyl substituents in enhancing target binding and metabolic resistance .

- Thioether Linkages : The cyclopropylmethylthio group in the target compound may offer a balance between lipophilicity and steric hindrance compared to bulkier groups (e.g., cinnamylthio in ).

Biological Activity

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

1,2,4-triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that various triazole compounds showed effectiveness against a range of microbial strains including bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study found that triazole compounds can target aromatase enzymes, which are crucial for estrogen synthesis in hormone-dependent cancers .

Other Biological Activities

In addition to antimicrobial and anticancer activities, triazoles are noted for their anti-inflammatory , antioxidant , and analgesic properties. These compounds have been investigated for their potential in treating conditions such as arthritis and chronic pain due to their ability to modulate inflammatory pathways .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of Thioether : The initial step typically involves the reaction of cyclopropylmethyl chloride with a suitable thio reagent to form the thioether.

- Cyclization : The thioether undergoes cyclization with hydrazine derivatives to form the triazole ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Recent advancements in synthetic methodologies have allowed for improved yields and purities of triazole derivatives .

Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial activity of various 1,2,4-triazole derivatives including this compound against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans .

Study 2: Anticancer Efficacy in vitro

Another significant study focused on the anticancer effects of this triazole derivative on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

Summary Table of Biological Activities

Q & A

Q. What are the optimal microwave-assisted synthesis conditions for 3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole?

Methodological Answer: Microwave synthesis of structurally analogous triazoles (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) suggests the following optimized parameters:

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Elemental Analysis: Validate empirical formula and purity.

- IR Spectrophotometry: Identify functional groups (e.g., C-S, N-H stretches).

- GC/MS: Confirm molecular ion peaks (e.g., theoretical vs. observed m/z values).

- Chromatography (HPLC/TLC): Assess purity and reaction completeness .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Contradictions (e.g., ambiguous NMR signals or GC/MS fragmentation patterns) require cross-validation:

- X-ray Crystallography: Use SHELXL for refinement to resolve stereochemical ambiguities .

- Comparative Analysis: Benchmark against structurally characterized analogs (e.g., 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) to assign peaks .

- Dynamic NMR Studies: Probe conformational flexibility in solution.

Q. What computational strategies predict the bioactivity and pharmacokinetics of derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., antifungal enzymes).

- In Silico ADMET: Apply tools like SwissADME or ProTox-II to predict absorption, toxicity, and metabolic stability.

- QSAR Modeling: Corlate substituent modifications (e.g., cyclopropylmethyl vs. phenylpropyl groups) with bioactivity trends observed in analogs .

Q. How can reaction intermediates be isolated and characterized during synthesis?

Methodological Answer:

- Time-Dependent Sampling: Collect aliquots at intervals (e.g., 15, 30, 45 minutes) for GC/MS and HPLC analysis.

- Trapping Intermediates: Quench reactions at low temperatures or use stabilizing agents (e.g., thiourea derivatives).

- Spectroscopic Profiling: Compare intermediate m/z and retention times with theoretical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.